Superior Ligand Activity in Copper-Catalyzed Amidation vs. Unsubstituted and Mono-N-substituted Diamines
In a direct head-to-head comparison under identical conditions (5 mol% CuI, 10 mol% ligand, K₂CO₃, toluene, 100–110 °C), trans-N,N′-dimethyl-1,2-cyclohexanediamine (the free base of the target compound) provided substantially higher GC yields for the coupling of 4-bromotoluene with 2-pyrrolidinone and N-methylformamide than trans-1,2-cyclohexanediamine, ethylenediamine, TMEDA, or 1,10-phenanthroline. Only N,N′-dimethylethylenediamine exhibited comparable activity [1]. The precise yields are displayed in Figure 1 of the source; trans-1,2-cyclohexanediamine (ligand 8) gave approximately 20–40% lower yields than trans-N,N′-dimethyl-1,2-cyclohexanediamine (ligand 3) across both amide substrates.
| Evidence Dimension | GC yield in CuI-catalyzed amidation of 4-bromotoluene |
|---|---|
| Target Compound Data | Ligand 3 (trans-N,N′-dimethyl-1,2-cyclohexanediamine): >85% GC yield with 2-pyrrolidinone; >75% with N-methylformamide (estimated from Figure 1) |
| Comparator Or Baseline | Ligand 8 (trans-1,2-cyclohexanediamine): ~45–55% GC yield with 2-pyrrolidinone; ~50–60% with N-methylformamide. TMEDA (<10%), ethylenediamine (<20%), 1,10-phenanthroline (<5%) |
| Quantified Difference | Target compound delivers ~1.5–2× higher yield than the unsubstituted parent diamine and negligible activity for non-diamine ligands |
| Conditions | 5 mol% CuI, 10 mol% ligand, 1.0 equiv 4-bromotoluene, 1.2 equiv amide, 2 equiv K₂CO₃, toluene, 100–110 °C, 22 h, under inert atmosphere |
Why This Matters
For procurement: selecting trans-N,N′-dimethyl-1,2-cyclohexanediamine (as the dihydrochloride precursor) rather than the cheaper trans-1,2-cyclohexanediamine directly translates to 1.5–2× higher product yield per reaction run, reducing both material cost and purification burden in multi-step syntheses.
- [1] Klapars, A.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. J. Am. Chem. Soc. 2002, 124, 7421–7428. Figure 1. View Source
